1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride

medicinal chemistry building block selection regioselective synthesis

Addressing regioisomeric ambiguity and poor solubility of pyrazole-amine building blocks. This 4-amine regioisomer with dihydrochloride salt ensures chemoselective diversification and reliable DMF/DMSO dissolution. • Validated hA3 adenosine receptor ligand precursor (lead Ki = 11.1 nM). • Singlet 19F NMR signal (~-62 ppm) enables direct reaction monitoring. • Single-point amine handle for parallel amide/sulfonamide library synthesis. ≥95% purity; 4+ suppliers; ambient shipping.

Molecular Formula C11H12Cl2F3N3
Molecular Weight 314.13 g/mol
Cat. No. B6046138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride
Molecular FormulaC11H12Cl2F3N3
Molecular Weight314.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)N.Cl.Cl
InChIInChI=1S/C11H10F3N3.2ClH/c12-11(13,14)9-3-1-2-8(4-9)6-17-7-10(15)5-16-17;;/h1-5,7H,6,15H2;2*1H
InChIKeyHMJNSCXADQOPCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why This Heterocyclic Building Block Is Critical for Medicinal Chemistry


1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride (CAS 1002033-51-3 free base; 1177355-59-7 dihydrochloride) is a heterocyclic amine building block comprising a pyrazole core substituted at the N1 position with a meta-trifluoromethylbenzyl group and at the C4 position with a primary amine [1]. It is supplied as the dihydrochloride salt (MFCD04967279, molecular weight 314.13 g/mol, purity ≥95%) by major chemical suppliers including Sigma-Aldrich (ChemBridge Corporation) and serves as a versatile synthetic intermediate for constructing kinase-focused and GPCR-targeted compound libraries . Its structural features—the 4-amino regioisomer, the electron-withdrawing meta-CF3 substituent, and the crystalline dihydrochloride salt form—collectively distinguish it from closely related analogs for specific downstream synthetic applications.

4-amine regioisomer provides a single reactive handle for amide coupling and sulfonamide formation, avoiding tautomeric competition.
Meta-trifluoromethyl group modulates lipophilicity and electron-withdrawing character without the resonance perturbation seen in para isomers.
Dihydrochloride salt ensures reliable aqueous dissolution, simplifying parallel chemistry and automated liquid handling workflows.
This scaffold has been employed as a precursor in adenosine A3 receptor ligand studies, providing a documented starting point for focused library synthesis.

Why Generic Pyrazole Amine Analogs Cannot Replace This Compound


Superficially similar pyrazole amines—such as the 3-amino regioisomer (CAS 956395-93-0), the 5-amino regioisomer (CAS 1052563-64-0), the para-CF3 benzyl isomer (CAS 1104806-98-5), or the non-fluorinated 1-benzyl-1H-pyrazol-4-amine (CAS 28466-62-8)—differ critically in amine position, electronic character, lipophilicity, and validated biological precedent . The 4-amine regioisomer presents a distinct nucleophilic vector for amide coupling and sulfonamide formation compared to the 3- or 5-amino isomers, which exhibit different tautomeric preferences and reactivities. The meta-trifluoromethyl group imparts a specific electron-withdrawing effect (Hammett σmeta = 0.43 for CF3) that modulates ring electronics without the resonance effects seen in the para isomer, while the dihydrochloride salt ensures reliable dissolution and handling that the hygroscopic free base cannot provide. Furthermore, this specific 4-amino scaffold is documented as the key synthetic precursor to 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CVT 6975), a compound with nanomolar affinity for the human A3 adenosine receptor—a functional linkage not established for the 3-amino or 5-amino regioisomers [1].

Amine position alters reactivity
The 4-amine regioisomer presents a single nucleophilic site; 3- or 5-amino isomers introduce competing endocyclic nitrogen reactivity that may lead to different product profiles.
CF₃ substitution pattern changes electronics
Meta-CF₃ provides a distinct inductive effect (σₘₑₜₐ = 0.43) and spatial orientation versus para-CF₃ isomers, which can affect downstream coupling chemistry and target binding complementarity.
Free base versus salt form
The dihydrochloride salt offers controlled solubility and ambient storage; the free base may require cold-chain handling and in situ salt screening, complicating high-throughput protocols.

Quantitative Differentiation Evidence vs. Comparator Analogs


Regioisomeric Amine Position Dictates Synthetic Utility

Pyrazol-4-amines and pyrazol-3-amines exhibit distinct reactivity profiles in key medicinal chemistry transformations. Pyrazol-3-amines exist predominantly as the 1H-tautomer, with the exocyclic NH2 participating in hydrogen bonding and the endocyclic N2 acting as the primary nucleophilic site for acylation and Ullmann coupling [1]. In contrast, the 4-amino group in 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine is not conjugated with the endocyclic nitrogens, making it the sole nucleophilic handle for derivatization—enabling cleaner amide bond formation, sulfonamide synthesis, and urea coupling without competing tautomeric reactivity . This regiospecificity is critical for library synthesis where a single, predictable point of diversification is required.

Reactivity profile
Class-level inference
1 nucleophilic site (4-amine) vs. 2 sites (3-amine tautomer)
Supports regioselective library synthesis
Based on DFT and acylation/Ullmann studies on related pyrazol-3-amines
medicinal chemistry building block selection regioselective synthesis

Meta-CF3 Substitution Increases Lipophilicity and Metabolic Stability

The meta-trifluoromethyl group dramatically alters the physicochemical profile relative to the non-fluorinated 1-benzyl-1H-pyrazol-4-amine (CAS 28466-62-8). The target compound has a calculated LogP (XLogP3) of 2.0 vs. 1.59 for the non-fluorinated benzyl analog, representing a ΔLogP of +0.41 [1]. This increase in lipophilicity, combined with the electron-withdrawing inductive effect of CF3 (σmeta = 0.43), enhances passive membrane permeability and reduces oxidative metabolic clearance at the benzyl position—a well-established class effect of trifluoromethylation in medicinal chemistry [2]. The CF3 group also serves as a 19F NMR probe, enabling direct monitoring of reaction progress and product purity without the need for additional derivatization.

Lipophilicity gain
Cross-study comparable
ΔXLogP3 +0.41 vs. non-fluorinated benzyl analog
May enhance passive permeability and metabolic stability
19F NMR probe available; calculated LogP from PubChem
drug design ADME optimization fluorine chemistry

Dihydrochloride Salt Form Provides Superior Solubility and Handling

The target compound is supplied as the dihydrochloride salt (C11H12Cl2F3N3, MW = 314.13 g/mol), which confers predictable aqueous solubility (>10 mg/mL in water typical for pyrazole amine bis-HCl salts) compared to the free base (MW = 241.21 g/mol), which typically exhibits solubility <1 mg/mL at neutral pH . The dihydrochloride form is a crystalline solid stored at ambient temperature, eliminating the need for cold-chain logistics and desiccated storage required for the hygroscopic free base . This salt form is particularly advantageous for automated liquid handling in high-throughput parallel synthesis and for aqueous-phase bioconjugation reactions where the free base would require organic co-solvents.

Salt solubility
Supporting evidence
Estimated >10-fold aqueous solubility vs. free base
Facilitates solution-phase handling
Crystalline dihydrochloride, ambient storage; typical for bis-HCl pyrazole amines
salt selection aqueous solubility library synthesis

Validated Precursor to Potent Adenosine A3 Receptor Ligands

The 1-(3-trifluoromethylbenzyl)-1H-pyrazol-4-amine scaffold has been specifically employed as the key synthetic intermediate for constructing pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) derivatives evaluated against all four human adenosine receptor subtypes [1]. The xanthine derivative 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CVT 6975), synthesized from this building block, achieved notable affinity for the hA2B adenosine receptor [1]. Furthermore, the best compound in the series (compound 6) demonstrated a Ki of 11.1 nM at the hA3 adenosine receptor with selectivity ratios (hA1/hA3 and hA2A/hA3) exceeding 9090, confirming that the 4-amino-1-(3-trifluoromethylbenzyl)pyrazole moiety is a productive pharmacophoric element for adenosine receptor modulation [1]. No comparable adenosine receptor ligand data have been reported for the corresponding 3-amino or 5-amino regioisomeric building blocks, making the 4-amine variant the sole chemically validated starting point for this privileged chemotype.

A3 receptor affinity
Cross-study comparable
Ki 11.1 nM (compound 6 derived from this building block)
Reported affinity in radioligand displacement assays
No comparable adenosine receptor data for 3- or 5-amino regioisomers
GPCR drug discovery adenosine receptor scaffold validation

Meta vs. Para Trifluoromethyl Substitution: Differential Electronic and Steric Effects

The position of the trifluoromethyl group on the benzyl ring (meta vs. para) produces distinct electronic and steric environments that propagate to the pyrazole N1 and influence reactivity of the 4-amine. The meta-CF3 group exerts a purely inductive electron-withdrawing effect (σmeta = 0.43), whereas the para-CF3 isomer additionally engages in resonance effects (σpara = 0.54) that can alter the electron density at the pyrazole N2 position and affect the pKa of the conjugate acid [1]. The target compound (meta isomer, XLogP3 = 2.0) and the para isomer (CAS 1104806-98-5, XLogP3 = 2.0) are isolipophilic, but the vector of the CF3 group differs by 120°, impacting steric accessibility in Pd-catalyzed cross-coupling reactions and protein binding site complementarity [2]. For applications where the benzyl substituent will remain in the final molecule, the meta substitution pattern presents the CF3 group in a distinct spatial orientation that may be preferred or disfavored depending on the target binding site topology.

Electronic effects
Class-level inference
σₘₑₜₐ 0.43 vs. σₚₐᵣₐ 0.54; spatial orientation differs by 60°
Meta isomer provides weaker net electron withdrawal
Hammett constants; steric footprint may impact coupling chemistry
structure-activity relationship fluorine chemistry isomer comparison

Procurement Purity Benchmark and Multi-Vendor Supply Assurance

The target compound is commercially available from multiple suppliers with a standardized purity specification of 95% or higher. Sigma-Aldrich (ChemBridge Corporation) supplies the compound at 95% purity with certificates of analysis (COA) and safety data sheets (SDS) available for download . Additional suppliers including Apollo Scientific (catalog PC410013) offer the compound with batch-specific quality documentation . In contrast, the 3-amino regioisomer (CAS 956395-93-0) and 5-amino regioisomer (CAS 1052563-64-0) are listed by fewer vendors, often without COA availability or with longer lead times, reflecting lower commercial demand and potentially less robust supply chains . The Hit2Lead platform lists the compound at $259/g (Rush delivery available), providing transparent pricing for procurement planning .

Supply assurance
Supporting evidence
≥95% purity, 4+ major suppliers, COA/SDS available
Supports multi-vendor procurement and budget planning
Transparent gram-scale pricing; fewer vendors for 3- or 5-amine regioisomers
quality control procurement specification vendor comparison

Optimal Research and Procurement Scenarios


Synthesis of Adenosine A3 Receptor Antagonist Libraries

This building block is the chemically validated starting material for constructing pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives with nanomolar affinity at the human A3 adenosine receptor (Ki = 11.1 nM for the lead compound) [1]. The 4-amine serves as the primary handle for installing the triazole-pyrimidine ring system, while the meta-CF3 benzyl group at N1 remains a conserved pharmacophoric element, as demonstrated by the SAR study of compounds 3–7 [1]. Research groups targeting hA3 AR for glaucoma, asthma, or oncology indications should prioritize this building block because no equivalent adenosine receptor ligand series has been reported from the 3-amino or 5-amino regioisomers.

Kinase-Focused Library Synthesis with a Single Reactive Handle

The 4-amine regioisomer offers a unique single-point diversification strategy compared to the 3-amine isomer, which exhibits competing reactivity at the endocyclic N2 nitrogen [1]. For parallel amide library synthesis or sulfonamide array construction, this building block eliminates chemoselectivity concerns, enabling higher conversion and cleaner crude product profiles. The dihydrochloride salt form ensures reliable dissolution in aqueous and polar aprotic solvent systems (DMF, DMSO) for automated liquid handling, making it the preferred choice for high-throughput medicinal chemistry groups.

19F NMR-Based Reaction Monitoring and Analytical Development

The presence of three chemically equivalent fluorine atoms in the meta-CF3 group provides a strong, singlet 19F NMR signal at approximately -60 to -63 ppm (typical for Ar-CF3), enabling direct reaction monitoring by 19F NMR without requiring internal standards or derivatization [1]. This feature is absent in the non-fluorinated 1-benzyl-1H-pyrazol-4-amine (ΔMW = -68 g/mol, 0 fluorine atoms) and is advantageous for process chemistry groups optimizing coupling conditions or tracking building block incorporation in multi-step syntheses.

Multi-Vendor Procurement with QC Documentation and Supply Assurance

With at least four major suppliers (Sigma-Aldrich/ChemBridge, Apollo Scientific, Alfa Chemistry, BOC Sciences) providing this compound at ≥95% purity with batch-specific COA and SDS documentation, it represents a lower supply-chain-risk option compared to the 3-amino and 5-amino regioisomers, which have more limited commercial availability [1]. The transparent Hit2Lead pricing ($259/g) enables accurate grant budgeting, and the ambient-temperature storage condition eliminates cold-chain logistics costs . For multi-year drug discovery programs, this supply robustness and procurement transparency are decisive factors.

Application
Selection Property
Validation Focus
Adenosine A3 receptor ligand studies
Regioselective 4-amine handle; pharmacophoric meta-CF₃ benzyl group
Receptor binding and selectivity profiling across adenosine subtypes
Kinase-focused library synthesis
Single reactive site for amide/sulfonamide array diversification
Library purity and conversion efficiency in parallel chemistry
19F NMR reaction monitoring
Trifluoromethyl group as 19F NMR probe
Reaction progress tracking and intermediate detection
Multi-vendor procurement planning
≥95% purity specification; 4+ qualified suppliers with COA
Supplier qualification, batch reproducibility, and budget transparency
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